Ethylene glycol dimethacrylate chemical properties and structure
Ethylene glycol dimethacrylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a difunctional methacrylate (B99206) ester that serves as a crucial crosslinking agent in the synthesis of a wide array of polymeric materials. Its ability to form three-dimensional networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to polymers, making it an invaluable component in fields ranging from dental composites to advanced drug delivery systems. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and polymerization of EGDMA, along with detailed experimental protocols for its use and characterization.
Core Chemical Properties and Structure
EGDMA is a clear, colorless liquid with a characteristic ester-like odor.[1] It is the diester of ethylene glycol and methacrylic acid.[2] The presence of two terminal methacrylate groups allows it to readily undergo polymerization and crosslinking reactions.[1][3]
Structure:
The chemical structure of ethylene glycol dimethacrylate consists of an ethylene glycol core functionalized with two methacrylate groups.
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Chemical Formula: C₁₀H₁₄O₄[1]
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IUPAC Name: 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
The key structural feature is the pair of reactive carbon-carbon double bonds in the methacrylate moieties, which are susceptible to free-radical polymerization.[2]
Quantitative Chemical and Physical Properties
The following table summarizes the key quantitative properties of ethylene glycol dimethacrylate.
| Property | Value | Reference |
| Molecular Weight | 198.22 g/mol | [1] |
| Density | 1.051 g/mL at 25 °C | [4] |
| Boiling Point | 98-100 °C at 5 mmHg | [4] |
| Melting Point | -25 °C | [4] |
| Refractive Index | 1.454 at 20 °C | [4] |
| Flash Point | 104 °C | [4] |
| Solubility in Water | < 5 g/L | [4] |
| Viscosity | 3.5 mPa·s at 20 °C | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, polymerization, and characterization of ethylene glycol dimethacrylate and its derived polymers.
Synthesis of Ethylene Glycol Dimethacrylate
1. Esterification of Ethylene Glycol with Methacrylic Acid
This protocol describes the synthesis of EGDMA via the direct esterification of ethylene glycol with methacrylic acid, a common laboratory-scale method.[3]
Materials:
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Ethylene glycol (31.0 g, 0.5 mol)
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Methacrylic acid (94.6 g, 1.1 mol)
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Sulfuric acid (concentrated, catalyst)
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Hydroquinone (polymerization inhibitor)
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5% (w/v) Sodium carbonate solution
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5% (w/v) Sodium chloride solution
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Anhydrous magnesium sulfate
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Toluene (B28343) (for azeotropic removal of water)
Equipment:
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Three-necked round-bottom flask
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Reflux condenser with a Dean-Stark trap
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add ethylene glycol, methacrylic acid, a catalytic amount of concentrated sulfuric acid, and a small amount of hydroquinone.
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Add toluene to the flask to facilitate the azeotropic removal of water.
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Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
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Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the acidic catalyst and unreacted methacrylic acid.
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Wash the organic layer twice with a 5% sodium chloride solution and then with distilled water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the toluene using a rotary evaporator.
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The resulting product is crude ethylene glycol dimethacrylate, which can be further purified by vacuum distillation.
2. Transesterification of Methyl Methacrylate with Ethylene Glycol
This method involves the reaction of ethylene glycol with an excess of methyl methacrylate in the presence of a catalyst.[1][5]
Materials:
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Ethylene glycol (93 g, 1.5 mol)
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Methyl methacrylate (1200 g, 12 mol)
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Potassium cyanide (catalyst, 12.9 g)
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N,N'-diphenyl benzidine (B372746) (inhibitor, 0.65 g)
Equipment:
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2 L round-bottom flask with a distillation column
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
-
Combine methyl methacrylate, an initial portion of ethylene glycol (20 g), and N,N'-diphenyl benzidine in the round-bottom flask.
-
Add the potassium cyanide catalyst.
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Heat the mixture to distill off the methanol/methyl methacrylate azeotrope. The head temperature of the column should be maintained at approximately 65 °C.
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Gradually add the remaining ethylene glycol over 2 hours while continuing to remove the azeotrope.
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After approximately 4.5 hours, the transesterification is complete.
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Cool the reaction mixture and filter to remove the potassium cyanide catalyst. Wash the filter cake with a small amount of methyl methacrylate.
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Concentrate the filtrate using a rotary evaporator at 40 °C under vacuum to remove excess methyl methacrylate, yielding the EGDMA product.
Polymerization of Ethylene Glycol Dimethacrylate
1. Free-Radical Photopolymerization to Form Hydrogels
This protocol details the preparation of EGDMA-based hydrogels using UV-initiated free-radical polymerization, a common technique for creating materials for biomedical applications.[6][7]
Materials:
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Ethylene glycol dimethacrylate (EGDMA)
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Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA, or Irgacure 2959)
-
Deionized water or other suitable solvent
Equipment:
-
UV light source (e.g., 365 nm)
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Molds for hydrogel casting (e.g., glass plates with spacers)
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Vortex mixer or sonicator
Procedure:
-
Prepare a precursor solution by dissolving the desired concentration of EGDMA and photoinitiator (typically 0.1-1.0 wt% relative to the monomer) in the chosen solvent.
-
Thoroughly mix the solution using a vortex mixer or sonicator until the photoinitiator is completely dissolved.
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Pour the precursor solution into the molds.
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Expose the solution to UV light for a specified period (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomer and initiator.
Characterization of EGDMA-Based Polymers
1. Swelling Studies
This protocol describes how to determine the swelling behavior of EGDMA hydrogels, which is a critical parameter for applications like drug delivery.[8]
Procedure:
-
Prepare hydrogel samples of known initial dry weight (W_d).
-
Immerse the dried hydrogels in a specific swelling medium (e.g., deionized water, phosphate-buffered saline at a specific pH) at a constant temperature.
-
At regular time intervals, remove the hydrogels from the medium, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_s).
-
Continue this process until the hydrogels reach a constant weight, indicating they are fully swollen (equilibrium).
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Calculate the swelling ratio (SR) at each time point using the following equation: SR (%) = [(W_s - W_d) / W_d] * 100
2. Mechanical Testing: Uniaxial Compression
This protocol outlines a method for evaluating the mechanical properties of EGDMA hydrogels under compression.[9]
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
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Place a sample on the lower platen of a universal testing machine.
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Apply a compressive load at a constant strain rate.
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Record the force and displacement data until the hydrogel fractures or a predefined strain is reached.
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Calculate the compressive stress (σ) and strain (ε) from the recorded data.
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The compressive modulus can be determined from the initial linear region of the stress-strain curve.
3. Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of EGDMA polymers.[2][10]
Procedure:
-
Place a small, accurately weighed sample of the polymer into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
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The TGA instrument records the weight of the sample as a function of temperature.
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The resulting thermogram can be used to determine the onset of decomposition and the temperature at which maximum weight loss occurs.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving ethylene glycol dimethacrylate.
Applications in Drug Development
EGDMA-based hydrogels are extensively investigated as platforms for controlled drug delivery.[11][12] The crosslinked network can encapsulate therapeutic agents, and the release kinetics can be modulated by altering the crosslink density (i.e., the concentration of EGDMA).[13] For instance, in the development of drug-eluting medical devices or injectable drug depots, the precise control over the polymer network architecture afforded by EGDMA is critical for achieving the desired therapeutic effect.
Safety and Handling
Ethylene glycol dimethacrylate is a skin sensitizer (B1316253) and can cause respiratory irritation.[6][10] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[6] It should be stored in a cool, dry place, away from sources of heat and light to prevent premature polymerization.[1] For detailed safety information, always refer to the material safety data sheet (MSDS).[5][6][10]
References
- 1. prepchem.com [prepchem.com]
- 2. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. mdpi.com [mdpi.com]
- 5. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. projekter.aau.dk [projekter.aau.dk]
- 10. akjournals.com [akjournals.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. EGDMA- and TRIM-Based Microparticles Imprinted with 5-Fluorouracil for Prolonged Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
